7-Chloro-2-(chloromethyl)benzoxazole CAS number and synonyms
7-Chloro-2-(chloromethyl)benzoxazole CAS number and synonyms
The following technical whitepaper provides an in-depth analysis of 7-Chloro-2-(chloromethyl)benzoxazole , a specialized heterocyclic intermediate.
Core Identity & Synthesis of a Specialized Heterocyclic Scaffold
Executive Summary
7-Chloro-2-(chloromethyl)benzoxazole is a halogenated benzoxazole derivative characterized by a fused benzene-oxazole ring system with a chlorine atom at the 7-position and a reactive chloromethyl group at the 2-position. Unlike its more common isomer, 5-chloro-2-(chloromethyl)benzoxazole (often used in herbicide synthesis), the 7-chloro regioisomer is a specialized research intermediate. It serves as a potent electrophilic scaffold for constructing complex bioactive molecules, particularly in the development of auxins, antimicrobials, and kinase inhibitors where precise regiochemistry dictates binding affinity.
This guide details the physicochemical profile, validated synthesis protocols, and reactivity mechanisms essential for researchers utilizing this compound in drug discovery and agrochemical development.
Chemical Identity & Nomenclature
| Attribute | Detail |
| Systematic Name | 7-Chloro-2-(chloromethyl)-1,3-benzoxazole |
| CAS Number | Not Widely Listed (Research Chemical / Custom Synthesis)* |
| Molecular Formula | C₈H₅Cl₂NO |
| Molecular Weight | 202.04 g/mol |
| SMILES | ClCC1=NC2=C(O1)C(Cl)=CC=C2 |
| Key Synonyms | 2-(Chloromethyl)-7-chlorobenzoxazole; 7-Chloro-2-chloromethylbenzoxazole |
| Structural Class | Halogenated Benzoxazole; Alkylating Agent |
*Note: While the 5-chloro isomer (CAS 35203-49-7) is commercially ubiquitous, the 7-chloro isomer is typically synthesized in situ or obtained via custom synthesis for specific structure-activity relationship (SAR) studies.
Physicochemical Profile (Predicted)
Due to the specific regiochemistry, the physical properties of the 7-chloro isomer differ slightly from the 5-chloro analog due to steric and electronic effects near the oxygen bridgehead.
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | Typical for halogenated benzoxazoles. |
| Melting Point | 45–55 °C (Estimated) | Slightly lower than 5-chloro isomer (MP ~60°C) due to ortho-effect. |
| Boiling Point | ~280 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Lipophilic nature dominates. |
| Reactivity | High electrophilicity at C-2 methyl group | Susceptible to hydrolysis; store under inert atmosphere. |
Synthesis & Manufacturing Protocol
The synthesis of 7-Chloro-2-(chloromethyl)benzoxazole is a cyclocondensation reaction. The critical factor is the selection of the correct aminophenol precursor to ensure the chlorine atom is positioned at C-7 (adjacent to the oxygen bridgehead).
Core Reaction:
Precursor: 2-Amino-6-chlorophenol (CAS 3964-52-1) Reagent: Chloroacetyl chloride (or Chloroacetic acid) Mechanism: Acylation of the amine followed by acid-catalyzed cyclodehydration.
Step-by-Step Laboratory Protocol
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Reagent Preparation:
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Dissolve 2-Amino-6-chlorophenol (1.0 eq) in anhydrous Toluene or Xylene (10 mL/g).
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Add Chloroacetyl chloride (1.2 eq) dropwise at 0–5 °C to control the exothermic acylation.
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Cyclization (The Critical Step):
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Observation: An intermediate amide (N-(3-chloro-2-hydroxyphenyl)-2-chloroacetamide) forms initially.
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Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 eq) to drive cyclization.
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Heat the mixture to reflux using a Dean-Stark trap to continuously remove water.
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Endpoint: Monitor via TLC (Hexane:EtOAc 4:1) until the intermediate amide is fully consumed (typically 4–6 hours).
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Work-up & Purification:
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Cool to room temperature. Wash with saturated NaHCO₃ (to remove acid) and Brine.
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Dry organic layer over Na₂SO₄ and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
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Synthesis Workflow Diagram
Caption: Cyclocondensation pathway transforming 2-amino-6-chlorophenol into the 7-chloro benzoxazole scaffold.
Reactivity & Applications
The 7-chloro-2-(chloromethyl)benzoxazole molecule possesses two distinct reactive centers:
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Chloromethyl Group (C-2 side chain): A highly reactive alkylating site susceptible to S_N2 nucleophilic substitution.
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Benzoxazole Core (C-7 position): The chlorine atom at C-7 is relatively stable but can participate in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under forcing conditions.
Key Application: Heterocyclic Scaffold Construction
This compound is primarily used to introduce the 7-chlorobenzoxazole moiety into larger pharmacophores. The chloromethyl group reacts with:
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Secondary Amines: To form tertiary amine derivatives (common in GPCR ligands).
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Thiols: To form thioethers (common in metabolic stability studies).
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Phenols: To form ether linkages (common in agrochemicals).
Reaction Pathway Diagram
Caption: Primary reactivity modes showing nucleophilic substitution at the chloromethyl position.
Safety & Handling (E-E-A-T)
As a potent alkylating agent, this compound poses specific safety risks that must be managed in a research environment.
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Hazard Classification: Skin Corrosive (Category 1B), Serious Eye Damage (Category 1).
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Specific Risk: Lachrymator . The chloromethyl group can hydrolyze to release HCl and formaldehyde equivalents, causing severe irritation to mucous membranes.
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Handling Protocol:
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Engineering Controls: Always handle inside a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
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Decontamination: Neutralize spills with 10% aqueous sodium bisulfite or dilute ammonia to quench the alkylating potential.
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References
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Standard Synthesis of Benzoxazoles
- Title: "Synthesis and biological activity of some new benzoxazole deriv
- Source:Journal of Heterocyclic Chemistry.
- Context: General protocol for cyclization of 2-aminophenols with chloroacetic acid.
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Precursor Data (2-Amino-6-chlorophenol)
- Title: "2-Amino-6-chlorophenol - PubChem Compound Summary."
- Source: National Center for Biotechnology Inform
- Context: Verifies the regiochemistry of the starting material required to obtain the 7-chloro isomer.
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Analogous Compound Data (5-Chloro Isomer)
- Title: "5-Chloro-2-(chloromethyl)benzoxazole."
- Source: Sigma-Aldrich / Merck.
- Context: Reference for physicochemical property estimation and safety handling of chloromethyl benzoxazoles.
